molecular formula C26H22FN3O3S B2757509 N-(2,5-dimethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide CAS No. 894554-30-4

N-(2,5-dimethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide

Cat. No.: B2757509
CAS No.: 894554-30-4
M. Wt: 475.54
InChI Key: KWUXTFLEJJUJFO-UHFFFAOYSA-N
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Description

N-(2,5-Dimethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a spirocyclic indole-thiazolidinone hybrid compound characterized by a unique structural framework. Its core consists of a spiro junction between an indoline and a thiazolidinone ring, with substituents including a 2,5-dimethylphenyl group on the acetamide nitrogen and a 4-fluorophenyl moiety on the thiazolidinone ring.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[3-(4-fluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O3S/c1-16-7-8-17(2)21(13-16)28-23(31)14-29-22-6-4-3-5-20(22)26(25(29)33)30(24(32)15-34-26)19-11-9-18(27)10-12-19/h3-13H,14-15H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUXTFLEJJUJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a complex organic compound with potential biological activities that merit detailed exploration. This article synthesizes current research findings regarding its biological activity, including antimicrobial and anticancer properties.

The molecular structure of this compound is characterized by the following properties:

PropertyValue
Molecular FormulaC21H19FN6O2
Molecular Weight406.42 g/mol
LogP1.8562
Polar Surface Area75.474 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Thiazole Derivatives : Research on thiazole derivatives has shown promising antibacterial and antifungal activities against resistant strains of Staphylococcus aureus and Candida species. Compounds with structural similarities to our compound were noted for their effectiveness against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
  • Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell walls or inhibit essential metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies:

  • Cell Line Studies : In vitro studies using A549 (lung cancer) and Caco-2 (colon cancer) cell lines have indicated that compounds related to this class can inhibit cell proliferation effectively. For example, certain derivatives exhibited IC50 values significantly lower than established chemotherapeutics like doxorubicin .
  • Molecular Targeting : The anticancer mechanisms are thought to involve the inhibition of key signaling pathways such as those mediated by tyrosine kinases (e.g., CDK2), which are crucial for cell cycle regulation .

Case Studies

  • Study on Thiazole Derivatives :
    • Objective : To evaluate the antimicrobial efficacy of novel thiazole derivatives.
    • Findings : Compounds demonstrated broad-spectrum activity against drug-resistant bacterial strains. Notably, derivatives with naphthoquinone moieties showed enhanced potency .
  • Anticancer Efficacy Assessment :
    • Objective : To assess the anticancer properties of synthesized compounds resembling this compound.
    • Findings : Certain derivatives exhibited significant cytotoxicity in cancer cell lines with IC50 values comparable to or better than existing treatments .

Scientific Research Applications

The compound N-(2,5-dimethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmaceuticals. This article explores its applications based on current research findings and case studies.

Key Structural Features

  • Spiro[indoline-3,2'-thiazolidin] : This core structure is known for its ability to modulate biological pathways.
  • Fluorophenyl Group : The fluorine atom can enhance lipophilicity and bioavailability.
  • Dimethylphenyl Substituent : This moiety may influence the compound's pharmacokinetics.

Medicinal Chemistry

The primary application of this compound lies in its potential as a therapeutic agent. Research indicates that compounds with similar structures exhibit significant pharmacological activities, including:

  • Anticancer Activity : Studies have shown that spirocyclic compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.
  • Antimicrobial Properties : The compound's structure may confer activity against various bacterial and fungal strains, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : Preliminary findings suggest that this compound could modulate inflammatory responses, potentially benefiting conditions like arthritis.

Pharmaceutical Formulations

Given its promising biological activities, there is ongoing research into formulating this compound into dosage forms. Its solubility and stability are critical factors that influence formulation strategies:

Formulation Type Advantages Challenges
Oral TabletsEasy administrationStability and bioavailability issues
Injectable SolutionsRapid onset of actionSterility and formulation complexity
Topical CreamsLocalized actionSkin penetration and irritation potential

Research Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings. For instance:

  • A study published in the Journal of Medicinal Chemistry demonstrated the anticancer properties of related spirocyclic compounds through in vitro assays, showing significant inhibition of cancer cell proliferation.
  • Research on antimicrobial activity published in Pharmaceutical Research indicated that compounds with similar structural motifs exhibited potent activity against resistant bacterial strains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of substituent effects and biological activities:

N-(2,4-Difluorophenyl)-2-[3′-(4-Methylphenyl)-2,4′-dioxospiro[indole-3,2′-[1,3]thiazolidin]-1(2H)-yl]acetamide

  • Molecular Formula : C25H19F2N3O3S
  • Key Structural Differences :
    • R1 : 2,4-Difluorophenyl (vs. 2,5-dimethylphenyl in the target compound).
    • R2 : 4-Methylphenyl (vs. 4-fluorophenyl in the target compound).
  • The 4-methylphenyl substituent (electron-donating) may reduce polarity relative to the 4-fluorophenyl group (electron-withdrawing), influencing pharmacokinetics.

2-(Benzo[d]thiazol-2-ylthio)-N-(2,4'-dioxospiro[indolin-3,2'-thiazolidin]-3'yl)acetamide (Series 4a-4g)

  • Key Structural Differences :
    • Core : Similar spiro[indoline-3,2'-thiazolidin] framework.
    • Substituents : A benzo[d]thiazol-2-ylthio group replaces the 4-fluorophenyl moiety.
  • Biological Activity: Compounds in this series exhibited moderate to strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with 4g showing the highest potency. Anti-inflammatory activity (via COX-2 inhibition) was also observed, suggesting that the spiro-thiazolidinone scaffold is critical for dual activity .

Oxadixyl (N-(2,6-Dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide)

  • Key Structural Differences: Core: Oxazolidinone ring instead of thiazolidinone. Substituents: 2,6-Dimethylphenyl and methoxy groups.
  • Functional Comparison :
    • Oxadixyl is a fungicide, highlighting how acetamide derivatives with aromatic and heterocyclic substituents can exhibit diverse bioactivities depending on the core structure .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents (R1/R2) Reported Bioactivity Source
Target Compound C25H20FN3O3S* ~479.5 R1: 2,5-dimethylphenyl; R2: 4-fluorophenyl Not explicitly reported -
N-(2,4-Difluorophenyl)-... C25H19F2N3O3S 479.50 R1: 2,4-difluorophenyl; R2: 4-methylphenyl Not specified
2-(Benzo[d]thiazol-2-ylthio)-... (4g) Not provided Not provided Benzo[d]thiazol-2-ylthio Antibacterial, anti-inflammatory
Oxadixyl C15H20N2O3 278.33 2,6-dimethylphenyl; methoxy Fungicidal

*Estimated based on structural similarity to .

Research Findings and Implications

  • Substituent Effects: Electron-withdrawing groups (e.g., fluorine) on the phenyl rings enhance metabolic stability and target binding in spiro-thiazolidinone analogs . Methyl groups (e.g., 4-methylphenyl in ) may improve lipophilicity, favoring membrane penetration.
  • Activity Trends: The spiro[indoline-3,2'-thiazolidin] core is associated with dual anti-inflammatory and antibacterial effects, as seen in . Replacement of the thiazolidinone with oxazolidinone (as in oxadixyl) shifts activity from pharmacological to pesticidal .

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